molecular formula C19H22N2O4S B2996345 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide CAS No. 922137-00-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide

Número de catálogo: B2996345
Número CAS: 922137-00-6
Peso molecular: 374.46
Clave InChI: VRKCVKRVZBCWAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl group, an 11-oxo moiety, and a 2-methylpropane-1-sulfonamide substituent. Its molecular formula is C23H22N2O6S (MW: 454.5), with a logP of 3.97, indicating moderate lipophilicity conducive to central nervous system (CNS) penetration .

Propiedades

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-7-5-6-8-18(16)25-17-10-9-14(11-15(17)19(21)22)20-26(23,24)12-13(2)3/h5-11,13,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKCVKRVZBCWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure and Properties

The compound belongs to the dibenzo[b,f][1,4]oxazepine family, characterized by a unique structure that includes an ethyl group, an oxo group, and a sulfonamide moiety. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S . The specific arrangement of functional groups contributes to its diverse biological activities.

Histone Deacetylase Inhibition

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as inhibitors of histone deacetylases (HDACs) . HDACs are crucial for regulating gene expression and have been implicated in cancer progression. By inhibiting these enzymes, the compound may influence cellular processes such as apoptosis and differentiation .

Antigiardial Activity

In addition to HDAC inhibition, related compounds have shown significant antigiardial activity against Giardia duodenalis, suggesting potential therapeutic applications in treating parasitic infections . This highlights the compound's versatility in targeting multiple biological pathways.

Case Studies

  • Cancer Research : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the modulation of HDAC activity, leading to altered gene expression profiles conducive to cancer cell death .
  • Infectious Diseases : Investigations into the antigiardial properties revealed that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide effectively reduced Giardia viability in vitro. The compound's mechanism involved disruption of the parasite's metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
4-Methyl-N-(10-methyl-11-oxo-dibenz[b,f][1,4]oxazepin)StructureExhibits different methyl substitution patterns affecting biological activity
5-Chloro-N-(11-hydroxy-dibenz[b,f][1,4]oxazepin)StructureChlorine substitution may enhance lipophilicity
3-Bromo-N-(10-propyl-dibenz[b,f][1,4]oxazepin)StructureBromine may influence receptor binding profiles

The unique combination of ethyl and oxo groups in N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide distinguishes it from these analogs by potentially offering unique mechanisms of action or enhanced selectivity against specific targets .

Comparación Con Compuestos Similares

Core Heterocycle Variations: Oxazepine vs. Thiazepine

The compound’s oxazepine core (oxygen atom at position 1,4) differentiates it from thiazepine analogs (sulfur atom at position 1,4) reported in Jin et al.’s D2 receptor antagonist series . Key differences include:

  • Stability : Sulfur-containing thiazepines (e.g., N-(4-methoxybenzyl)-10-methyl-11-oxo-thiazepine-8-carboxamide 5-oxide ) may exhibit different metabolic stability due to sulfur’s susceptibility to oxidation .

Table 1: Core Heterocycle Comparison

Compound Class Core Structure Example Compound (MW) Key Pharmacokinetic Parameter
Dibenzo-oxazepine Oxygen Target compound (454.5) logP = 3.97
Dibenzo-thiazepine Sulfur N-(4-methoxybenzyl)-10-methyl analog (421.1) logP = 3.2

Substituent Analysis: Sulfonamide vs. Carboxamide

The target compound’s 2-methylpropane-1-sulfonamide group contrasts with carboxamide derivatives in Jin et al.’s work (e.g., N-(10-ethyl-11-oxo-thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide ). Key distinctions:

  • Synthetic Accessibility : Carboxamides (e.g., 8a–g in ) were synthesized via coupling reactions with yields up to 83%, while sulfonamide derivatives (e.g., F732-0087 ) required nucleophilic substitution, yielding 3–57% .

Table 2: Substituent Impact on Yield and Activity

Substituent Type Example Compound Yield (%) Notable Activity/Property
Sulfonamide (Isobutyl) Target compound N/A High lipophilicity (logP 3.97)
Carboxamide (Aryl) N-(10-ethyl-oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 83 Enhanced D2 binding (hypothesized)
Sulfonamide (Aryl) F732-0087 (4-isopropylbenzene) 57 Moderate solubility

Pharmacological Profile vs. Thiazepine Antagonists

The oxazepine core may confer improved metabolic stability over thiazepines, as sulfur oxidation (e.g., 5,5-dioxide formation in compound 11) can reduce potency .

Physicochemical Properties Across Analogs

  • Lipophilicity : The target compound’s logP (3.97) is higher than most thiazepine carboxamides (logP 2.8–3.5), likely due to the isobutyl sulfonamide’s hydrophobic bulk .

Table 3: Key Physicochemical Comparisons

Compound MW logP H-Bond Acceptors Polar Surface Area (Ų)
Target compound 454.5 3.97 9 78.4
Thiazepine carboxamide (29) 421.1 3.2 7 65.2
F732-0087 (aryl sulfonamide) 436.5 4.1 8 72.3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.